Cas no 1346686-86-9 ((6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine)

(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a bipyridine derivative featuring a methyl substituent at the 6-position and an aminomethyl group at the 5'-position of the pyridine ring. This structure confers versatility in coordination chemistry and pharmaceutical applications, serving as a potential ligand for metal complexes or a building block in drug discovery. The bipyridine scaffold offers strong binding affinity to transition metals, while the aminomethyl group enhances solubility and functionalization potential. Its rigid aromatic framework ensures stability, making it suitable for catalytic systems or bioactive molecule synthesis. The compound's well-defined structure allows for precise modifications, facilitating tailored applications in materials science or medicinal chemistry.
(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine structure
1346686-86-9 structure
Product Name:(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
CAS No:1346686-86-9
MF:C12H13N3
MW:199.251722097397
CID:1034665
PubChem ID:71301592
Update Time:2025-10-24

(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
    • (6-Methyl-[2,3'-bipyridin]-5'-yl)methamine
    • [5-(6-methylpyridin-2-yl)pyridin-3-yl]methanamine
    • 1346686-86-9
    • DTXSID70744409
    • SB55225
    • 1-(6-Methyl[2,3'-bipyridin]-5'-yl)methanamine
    • Inchi: 1S/C12H13N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3
    • InChI Key: DANVSCLMOWZTID-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=CC=1C1C=NC=C(CN)C=1

Computed Properties

  • Exact Mass: 199.110947427g/mol
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 51.8Ų

(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029191396-1g
(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
1346686-86-9 95%
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615.44 USD 2021-06-01
Chemenu
CM172773-1g
(6-methyl-[2,3'-bipyridin]-5'-yl)methanamine
1346686-86-9 95%
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Chemenu
CM172773-1g
(6-methyl-[2,3'-bipyridin]-5'-yl)methanamine
1346686-86-9 95%
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$729 2022-06-13

Additional information on (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

Comprehensive Overview of (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine (CAS No. 1346686-86-9)

(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine, with the CAS number 1346686-86-9, is a specialized bipyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique 6-methyl-[2,3'-bipyridin] core and methanamine functional group, is increasingly studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The growing demand for heterocyclic compounds in modern chemistry has propelled (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine into the spotlight. Its bipyridine scaffold is known for facilitating interactions with biological targets, making it a valuable building block for small-molecule inhibitors and ligands. Recent studies highlight its role in developing therapies for neurological disorders and infectious diseases, aligning with the global focus on precision medicine and antiviral research.

From a synthetic chemistry perspective, CAS 1346686-86-9 offers a robust platform for structure-activity relationship (SAR) studies. Its methanamine moiety can be further functionalized to optimize pharmacokinetic properties, addressing common challenges like blood-brain barrier permeability. This adaptability resonates with trends in AI-driven drug design, where computational models prioritize compounds with modular frameworks for rapid optimization.

In agrochemical applications, (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is explored as a precursor for eco-friendly pesticides. Its bipyridine structure exhibits affinity for plant enzyme systems, supporting sustainable agriculture initiatives. This aligns with searches for "green chemistry solutions" and "low-toxicity crop protectants," reflecting broader environmental concerns.

Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. The 6-methyl substitution on the bipyridine ring creates distinct spectroscopic signatures, facilitating purity assessment—a critical factor for researchers investigating "high-purity synthetic intermediates."

Market analyses indicate rising interest in CAS 1346686-86-9 among contract research organizations (CROs), particularly for fragment-based drug discovery projects. Its balanced lipophilicity profile (LogP ~2.1) and molecular weight (~199 g/mol) make it compliant with Lipinski's Rule of Five, a frequent search term among medicinal chemists.

Ongoing patent reviews reveal innovative applications of this compound in photoactive materials, capitalizing on the bipyridine unit's electron-transfer capabilities. This connects with trending searches for "organic electronic materials" and "molecular sensors," demonstrating its cross-disciplinary relevance.

Storage and handling protocols for (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine emphasize stability under inert atmospheres, with recommended desiccated conditions at -20°C for long-term preservation. These specifications address common laboratory queries about "compound storage best practices" while ensuring research reproducibility.

Future research directions may explore its metal-chelating properties, given the bipyridine group's known coordination chemistry. This potential intersects with searches for "catalytic ligands" and "transition metal complexes," highlighting opportunities in homogeneous catalysis.

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